![molecular formula C20H21N3O3S B2468255 Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396815-81-8](/img/structure/B2468255.png)
Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrazolo[1,5-a]pyrimidines are also a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents . Pyrazolo[1,5-a]pyrimidines can be synthesized through a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
Thiophene has the formula C4H4S and is considered to be a structural alert . The structure of pyrazolo[1,5-a]pyrimidines can be modified by substituting different groups at various positions, which can significantly affect their properties .Chemical Reactions Analysis
The nature of the sulfur reagent can have a significant impact on the selectivity of reactions involving thiophene . For example, 1,3-enynes can undergo cyclization reactions to produce various thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Activity
A study on novel ethyl pyrazole derivatives evaluated their potential as anticancer agents through inhibitory activity against topoisomerase IIα and cytotoxicity against cancerous cell lines. One compound exhibited significant cytotoxicity with low IC50 values across different cancer cell lines, suggesting a promising avenue for anticancer drug development (Raquib Alam et al., 2016).
Antituberculosis Activity
Research on thiazole-aminopiperidine hybrid analogues identified novel Mycobacterium tuberculosis GyrB inhibitors. One compound demonstrated considerable activity against the bacteria, showing potential as a new antituberculosis agent (V. U. Jeankumar et al., 2013).
Heterocyclic Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, demonstrating the versatility of ethyl pyrazolo[1,5-a]pyridine derivatives in synthesizing a variety of heterocyclic compounds (R. Mohareb et al., 2004).
Selective Synthesis
Selective cyclocondensation processes involving ethyl pyrazole derivatives have been utilized to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, showcasing the specificity of reactions involving such compounds for generating novel heterocycles (P. S. Lebedˈ et al., 2012).
Novel Benzamides for p53 Pathways
Research into novel benzamides bearing the pyrazole or indazole nucleus for interacting with p53 pathways found compounds showing promising antiproliferative activity against human lung carcinoma cells. These findings illustrate the potential therapeutic applications of such compounds in cancer treatment (D. Raffa et al., 2019).
Mechanism of Action
The mechanism of action of thiophene and pyrazolo[1,5-a]pyrimidines derivatives can vary depending on their structure and the specific biological target. They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Thiophene and its derivatives, as well as pyrazolo[1,5-a]pyrimidines, continue to attract great interest in both industry and academia due to their wide range of applications . Future research will likely focus on the synthesis and characterization of novel derivatives with improved properties and effectiveness.
properties
IUPAC Name |
ethyl 5-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-18(24)15-13-21-23-10-7-14(12-16(15)23)22-19(25)20(8-3-4-9-20)17-6-5-11-27-17/h5-7,10-13H,2-4,8-9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKAIWVQUJYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate |
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